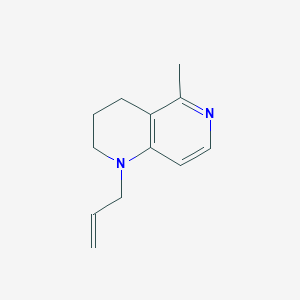![molecular formula C16H14ClNO4 B14586374 4-Formylphenyl [2-(4-chlorophenoxy)ethyl]carbamate CAS No. 61196-31-4](/img/structure/B14586374.png)
4-Formylphenyl [2-(4-chlorophenoxy)ethyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Formylphenyl [2-(4-chlorophenoxy)ethyl]carbamate is a chemical compound known for its unique structure and properties It contains a formyl group attached to a phenyl ring, which is further connected to a carbamate group through a 2-(4-chlorophenoxy)ethyl linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formylphenyl [2-(4-chlorophenoxy)ethyl]carbamate typically involves multiple steps. One common method starts with the preparation of 4-formylphenyl isocyanate, which is then reacted with 2-(4-chlorophenoxy)ethanol under controlled conditions to form the desired carbamate. The reaction is usually carried out in the presence of a catalyst, such as a tertiary amine, and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-Formylphenyl [2-(4-chlorophenoxy)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: 4-Formylphenyl [2-(4-chlorophenoxy)ethyl]carboxylic acid.
Reduction: 4-Hydroxymethylphenyl [2-(4-chlorophenoxy)ethyl]carbamate.
Substitution: 4-Nitroformylphenyl [2-(4-chlorophenoxy)ethyl]carbamate (nitration product).
科学研究应用
4-Formylphenyl [2-(4-chlorophenoxy)ethyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-Formylphenyl [2-(4-chlorophenoxy)ethyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The carbamate group can also interact with active sites of enzymes, affecting their function. These interactions can trigger various cellular pathways, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
4-Formylphenylboronic acid: Contains a formyl group attached to a phenyl ring with a boronic acid group.
4-Formylphenyl [2-(4-bromophenoxy)ethyl]carbamate: Similar structure but with a bromine atom instead of chlorine.
4-Formylphenyl [2-(4-methylphenoxy)ethyl]carbamate: Similar structure but with a methyl group instead of chlorine.
Uniqueness
4-Formylphenyl [2-(4-chlorophenoxy)ethyl]carbamate is unique due to the presence of both a formyl group and a chlorophenoxyethyl linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds.
属性
CAS 编号 |
61196-31-4 |
|---|---|
分子式 |
C16H14ClNO4 |
分子量 |
319.74 g/mol |
IUPAC 名称 |
(4-formylphenyl) N-[2-(4-chlorophenoxy)ethyl]carbamate |
InChI |
InChI=1S/C16H14ClNO4/c17-13-3-7-14(8-4-13)21-10-9-18-16(20)22-15-5-1-12(11-19)2-6-15/h1-8,11H,9-10H2,(H,18,20) |
InChI 键 |
GQHWSPMFHPCKCU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C=O)OC(=O)NCCOC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


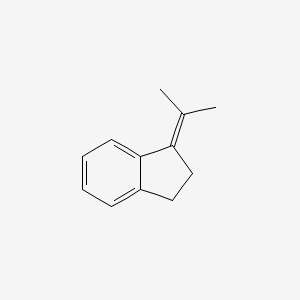
![1H-Indole, 1-[(4,4-dimethyl-2-oxocyclopentyl)carbonyl]-5-methoxy-](/img/structure/B14586304.png)
![N-(2-Aminoethyl)-N-[2-(dodecylamino)ethyl]glycine](/img/structure/B14586318.png)

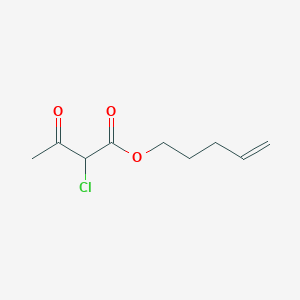

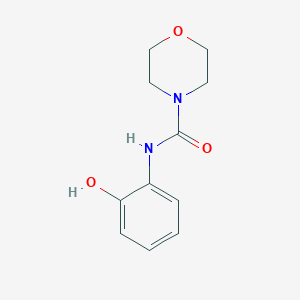

![{[(4,6-Dichloro-1,3,5-triazin-2-yl)methyl]carbamoyl}sulfamic acid](/img/structure/B14586345.png)
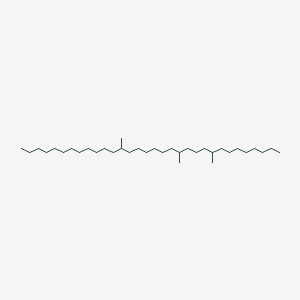
![Methanone, [3-methyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]phenyl-](/img/structure/B14586354.png)


